molecular formula C10H14N2O B15275226 3-Amino-3-(2-methylphenyl)propanamide

3-Amino-3-(2-methylphenyl)propanamide

Cat. No.: B15275226
M. Wt: 178.23 g/mol
InChI Key: PAUYVGZYLILRKV-UHFFFAOYSA-N
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Description

3-Amino-3-(2-methylphenyl)propanamide is an organic compound with the molecular formula C10H14N2O It is characterized by the presence of an amino group and a methyl-substituted phenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-methylphenyl)propanamide typically involves the reaction of 2-methylbenzylamine with acrylonitrile, followed by hydrogenation and subsequent hydrolysis. The reaction conditions often include the use of a palladium catalyst for the hydrogenation step and acidic or basic conditions for the hydrolysis step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-methylphenyl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(2-methylphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(2-methylphenyl)propanamide is unique due to the presence of both an amino group and a methyl-substituted phenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-amino-3-(2-methylphenyl)propanamide

InChI

InChI=1S/C10H14N2O/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H2,12,13)

InChI Key

PAUYVGZYLILRKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)N)N

Origin of Product

United States

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